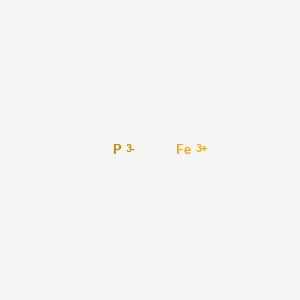

リン酸鉄(III)アニオン

説明

Ferric phosphorus compounds have been extensively studied due to their intriguing chemical and physical properties. These compounds often feature in research related to material science, catalysis, and environmental science. Their unique interactions with various organic and inorganic compounds make them valuable for diverse applications.

Synthesis Analysis

Hydrothermal synthesis methods are prevalent in producing ferric phosphorus compounds, as seen in the formation of organically templated mixed valence iron phosphate compounds. These methods involve reacting iron precursors with phosphorus sources under controlled temperature and pressure conditions to yield complex iron phosphates with specific molecular structures (Debord et al., 1997).

Molecular Structure Analysis

The molecular structure of ferric phosphorus compounds can be intricate, featuring cubane-like clusters with iron and phosphorus atoms at alternate vertices. These structures are characterized using techniques like single-crystal X-ray diffraction, showcasing the complexity and precision in the arrangement of atoms within these compounds (Debord et al., 1997).

Chemical Reactions and Properties

Ferric phosphorus compounds participate in a variety of chemical reactions, often influenced by their unique structure. They can interact with organic templates in the synthesis process, affecting the resultant material's properties. The specific reactions and properties are determined by the compound's molecular configuration and the synthesis conditions used (Bazán et al., 2003).

Physical Properties Analysis

The physical properties of ferric phosphorus compounds, such as magnetic susceptibility and Mössbauer spectroscopy, provide insights into their potential applications in material science. These properties are closely linked to the compound's crystal structure and the distribution of iron and phosphorus within the material (Debord et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding how ferric phosphorus compounds can be utilized in various applications. Studies have shown that these compounds can form stable structures with unique reactivities depending on their synthesis and the specific iron and phosphorus ratios (Cavellec et al., 1996).

科学的研究の応用

不均一系触媒における触媒用途

「リン酸鉄(III)アニオン」は、触媒または触媒担体修飾剤として機能する可能性のある不均一系触媒で使用できます。リン酸鉄(III)アニオンを含む金属酸化物へのアニオンドーピングは、触媒の格子構造、電子構造、表面特性に影響を与えることが示されています。 これは、エタンの酸化脱水素反応やメタンの酸化カップリング反応などのさまざまな化学プロセスにおける性能の向上につながる可能性があります .

光触媒

光触媒の分野では、アニオンドープされた金属酸化物は、染料の光触媒還元を強化する上で重要な役割を果たす可能性があります。 リン酸鉄(III)アニオンなどのアニオンのドーピングは、光触媒の電子特性と物理特性を修飾し、光照射下での効率と安定性を向上させる可能性があります .

膜触媒

リン酸鉄(III)アニオンは、膜触媒における潜在的な用途について調査することができます。 アニオンドーピングは、酸化物膜の酸素イオン拡散特性に影響を与えることが知られており、これはさまざまな分離プロセスにおけるこれらの膜の触媒性能に不可欠です .

アニオン交換膜燃料電池(AEMFC)

アニオン交換膜燃料電池は、リン酸鉄(III)アニオンを使用して、膜と電極の費用対効果の高い材料を開発できる有望な研究分野です。 AEMFCのアルカリ環境では、アニオンドープされた金属酸化物など、より幅広い材料を使用でき、燃料電池の電気触媒性能を向上させることができます .

環境修復

環境修復、特に水処理において、リン酸鉄(III)アニオンは、汚染物質の除去を強化するために使用できます。 たとえば、リン除去のために曝気槽に鉄塩が添加されますが、リン酸鉄(III)アニオンは、このようなプロセスの効率を潜在的に向上させる可能性があります .

将来の方向性

作用機序

Target of Action

The primary targets of ferric phosphorus(-3) anion are hemoglobin, myoglobin, and specific enzyme systems . These targets are essential for the transport of oxygen in the body . In the context of soil management, phosphorus is often the most limiting plant nutrient, and the primary forms of phosphorus taken up by plants are the orthophosphates, H2PO4- and HPO42- .

Mode of Action

Ferric phosphorus(-3) anion supplies a source to elemental iron necessary to the function of hemoglobin, myoglobin, and specific enzyme systems . This allows for the transport of oxygen via hemoglobin .

Biochemical Pathways

The biochemical pathways affected by ferric phosphorus(-3) anion are those involved in the transport of oxygen via hemoglobin and myoglobin . In the context of soil management, phosphorus is involved in many plant processes, including energy transfer reactions, development of reproductive structures, crop maturity, root growth, and protein synthesis .

Pharmacokinetics

Related compounds such as ferric gluconate have a half-life elimination of bound iron of about 1 hour .

Result of Action

The result of the action of ferric phosphorus(-3) anion is the enhancement of the function of hemoglobin, myoglobin, and specific enzyme systems, thereby improving the transport of oxygen in the body . In the context of soil management, the availability of phosphorus can enhance various plant processes, including energy transfer reactions, development of reproductive structures, crop maturity, root growth, and protein synthesis .

Action Environment

The action of ferric phosphorus(-3) anion can be influenced by environmental factors. For instance, in the context of soil management, the presence of mycorrhizal fungi, which develop a symbiotic relationship with plant roots and extend threadlike hyphae into the soil, can enhance the uptake of phosphorus, especially in acidic soils that are low in phosphorus . Furthermore, the use of ferric oxyhydroxide loaded anion exchanger (FOAE) hybrid adsorbent, which consists of nanosized ferric oxyhydroxide (FO) on anion exchanger resin, has been shown to enhance the removal of phosphate from wastewater .

特性

IUPAC Name |

iron(3+);phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.P/q+3;-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRQHASIGICJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Iron phosphide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

12023-53-9, 12751-22-3 | |

| Record name | Iron phosphide (Fe3P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012023539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron phosphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012751223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron phosphide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triiron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)

![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)

![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)

![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)